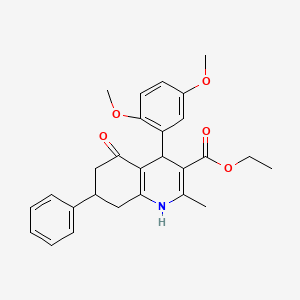

![molecular formula C11H12ClNO3 B5186187 2-[acetyl(ethyl)amino]-5-chlorobenzoic acid](/img/structure/B5186187.png)

2-[acetyl(ethyl)amino]-5-chlorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[acetyl(ethyl)amino]-5-chlorobenzoic acid" is a chlorinated benzoic acid derivative, potentially important for its chemical reactivity and ability to form various derivatives through acetylation and chlorination reactions. While the specific compound's focused studies are scarce, related research on chlorobenzoic acids and acetylated amino derivatives provides insights into its synthesis, structural analysis, chemical behavior, and properties.

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, where an acyl group is introduced to the molecule. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was reacted with acetic anhydride to yield acetylated products, indicating a potential pathway for synthesizing similar acetylated benzoic acid derivatives (Kusakiewicz-Dawid et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques like X-ray diffraction, demonstrating strong intermolecular hydrogen bonds that influence the compound's crystalline structure and stability (Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving chlorobenzoic acids and amino acids under Ullmann conditions have been reported, yielding derivatives with potential utility in various applications. These reactions highlight the reactive nature of chlorobenzoic acid compounds towards nucleophilic substitution and coupling reactions (Dominguez et al., 2009).

Physical Properties Analysis

The solubility and thermodynamic properties of chlorobenzoic acid derivatives in various organic solvents have been studied, providing insights into their behavior in different chemical environments. Such studies are crucial for understanding the compound's stability, reactivity, and application in synthesis processes (Li et al., 2017).

Chemical Properties Analysis

Studies on the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of chlorobenzoic acid derivatives elucidate their chemical stability and reactivity. These insights are valuable for predicting the compound's behavior in various chemical reactions and conditions (Bernard et al., 1986).

作用機序

Target of Action

The primary target of 5-chloro-2-(N-ethylacetamido)benzoic acid, also known as 2-[acetyl(ethyl)amino]-5-chlorobenzoic acid, is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.

Mode of Action

The compound interacts with the COX-2 receptor, binding to it and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The action of 5-chloro-2-(N-ethylacetamido)benzoic acid affects the arachidonic acid pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins, which are key mediators in the inflammatory response. This can lead to a decrease in inflammation and pain symptoms.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins through the COX-2 pathway, the compound can effectively reduce inflammation and alleviate pain .

Safety and Hazards

将来の方向性

The future directions for research on “2-[acetyl(ethyl)amino]-5-chlorobenzoic acid” could involve exploring its potential applications. For example, if the compound exhibits biological activity, it could be developed into a pharmaceutical . Alternatively, if the compound has unique physical or chemical properties, it could find use in materials science or other fields .

特性

IUPAC Name |

2-[acetyl(ethyl)amino]-5-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-3-13(7(2)14)10-5-4-8(12)6-9(10)11(15)16/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXPGUQZGBGKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(C=C(C=C1)Cl)C(=O)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(N-ethylacetamido)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

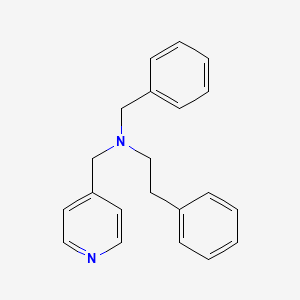

![1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5186113.png)

![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5186124.png)

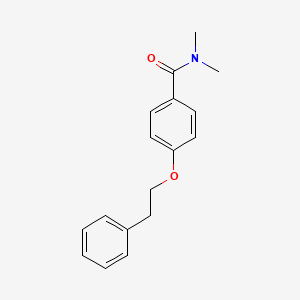

![1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5186126.png)

![1-methyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186135.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5186143.png)

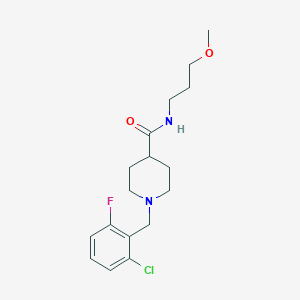

![ethyl 1-[(2-fluorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5186169.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)

![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)

![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)

![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)